molecular formula C8H6INO3 B3223792 2-(2-Iodo-6-nitrophenyl)acetaldehyde CAS No. 122509-68-6

2-(2-Iodo-6-nitrophenyl)acetaldehyde

Cat. No.: B3223792
CAS No.: 122509-68-6
M. Wt: 291.04 g/mol
InChI Key: DEBZCEZYLBLYJF-UHFFFAOYSA-N
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Description

2-(2-Iodo-6-nitrophenyl)acetaldehyde is a halogenated and nitro-substituted derivative of acetaldehyde, characterized by the presence of an iodine atom at the ortho position and a nitro group at the para position relative to the acetaldehyde moiety on the benzene ring.

The iodine substituent likely influences stability and synthetic pathways, as halogenated aromatic compounds often exhibit distinct metabolic and environmental behaviors compared to non-halogenated counterparts.

Properties

IUPAC Name

2-(2-iodo-6-nitrophenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBZCEZYLBLYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)CC=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodo-6-nitrophenyl)acetaldehyde typically involves the iodination and nitration of phenylacetaldehyde. The process begins with the iodination of phenylacetaldehyde to introduce the iodine atom at the ortho position. This is followed by nitration to introduce the nitro group at the meta position relative to the aldehyde group. The reaction conditions often involve the use of iodine and nitric acid as reagents, with the reaction being carried out under controlled temperature and pressure conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of 2-(2-Iodo-6-nitrophenyl)acetaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial methods may also involve the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodo-6-nitrophenyl)acetaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group, and the aldehyde group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: 2-(2-Iodo-6-nitrophenyl)acetic acid.

    Reduction: 2-(2-Iodo-6-aminophenyl)ethanol.

    Substitution: 2-(2-Azido-6-nitrophenyl)acetaldehyde or 2-(2-Mercapto-6-nitrophenyl)acetaldehyde.

Scientific Research Applications

2-(2-Iodo-6-nitrophenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Iodo-6-nitrophenyl)acetaldehyde depends on the specific application and the target molecule

    Molecular Targets: It may target enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The compound can modulate signaling pathways, metabolic pathways, or other cellular processes, depending on its specific interactions with target molecules.

Comparison with Similar Compounds

1-(2-Amino-6-nitrophenyl)ethanone

  • Structure: Features a nitro group at the para position and an amino group at the ortho position, with an ethanone backbone instead of acetaldehyde .
  • Key Differences: The amino group (electron-donating) vs. iodine (electron-withdrawing) alters electronic properties and reactivity. Ethanone (ketone) vs. acetaldehyde (aldehyde) affects nucleophilicity and oxidation states. Molecular formula: C₈H₈N₂O₃ (vs. C₈H₆INO₃ for the target compound).

Acetaldehyde (Parent Compound)

  • Structure : Simple aldehyde (CH₃CHO) without aromatic substitution .
  • Key Differences :
    • Volatility: Acetaldehyde has a boiling point of 20.1°C, whereas the nitro and iodo substituents in 2-(2-Iodo-6-nitrophenyl)acetaldehyde likely increase its boiling point significantly.
    • Reactivity: The parent compound participates in atmospheric chemistry (e.g., forming peroxyacetyl nitrate), while the substituted derivative may engage in electrophilic aromatic substitution or metal-catalyzed coupling reactions.

Physicochemical Properties

Property Acetaldehyde Malonaldehyde 2-(2-Iodo-6-nitrophenyl)acetaldehyde*
Molecular Formula C₂H₄O C₃H₄O₂ C₈H₆INO₃
Molecular Weight (g/mol) 44.05 72.06 307.05
Boiling Point (°C) 20.1 108–110 (decomposes) Estimated >200 (due to aromaticity)
Solubility Miscible in water Soluble in polar solvents Likely low (hydrophobic substituents)
Stability Volatile, reactive Polymerizes readily Enhanced stability (iodo substitution)

*Inferred from structural analogs and substituent effects.

Toxicity and Environmental Impact

  • Acetaldehyde: Classified as carcinogenic (Group 1 by IARC) with significant indoor air pollution concerns .
  • 2-(2-Iodo-6-nitrophenyl)acetaldehyde: Nitro Group: Associated with mutagenicity and oxidative stress in biological systems. Iodine: Potential release of toxic iodide ions or iodine radicals during decomposition. Comparative Risk: Likely higher toxicity than 1-(2-Amino-6-nitrophenyl)ethanone, which has unstudied toxicological profiles .

Biological Activity

Overview

2-(2-Iodo-6-nitrophenyl)acetaldehyde, with the molecular formula C8_8H6_6INO3_3 and CAS number 122509-68-6, is an organic compound notable for its structural features, including an iodine atom and a nitro group. These characteristics influence its reactivity and biological interactions, making it a subject of interest in various fields such as medicinal chemistry and biochemistry.

The synthesis of 2-(2-Iodo-6-nitrophenyl)acetaldehyde typically involves iodination and nitration processes applied to phenylacetaldehyde. The iodination introduces the iodine atom at the ortho position, while nitration adds the nitro group at the meta position relative to the aldehyde group. This compound can undergo various chemical reactions:

  • Oxidation : The aldehyde group can be oxidized to form 2-(2-Iodo-6-nitrophenyl)acetic acid.
  • Reduction : The nitro group can be reduced to an amino group; similarly, the aldehyde can be converted to an alcohol.
  • Substitution : The iodine atom can be replaced with other functional groups through nucleophilic substitution reactions.

The biological activity of 2-(2-Iodo-6-nitrophenyl)acetaldehyde is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Its unique structure allows it to modulate signaling pathways and metabolic processes within cells. The compound may exhibit:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their functionality.
  • Receptor Modulation : Interaction with cellular receptors may influence downstream signaling pathways, affecting cellular responses.

Antimicrobial Activity

Research has indicated that compounds related to 2-(2-Iodo-6-nitrophenyl)acetaldehyde possess antimicrobial properties. For instance, derivatives with similar structural motifs have demonstrated activity against both Gram-positive and Gram-negative bacteria. Although specific data on this compound's antimicrobial efficacy is limited, the presence of the nitro group often correlates with increased antimicrobial activity.

Antiproliferative Potential

Studies have explored the antiproliferative effects of compounds analogous to 2-(2-Iodo-6-nitrophenyl)acetaldehyde on various cancer cell lines. These studies typically utilize assays such as MTT to assess cell viability. For example:

CompoundCancer Cell LineIC50_{50} (µM)
Compound AHepG2 (liver cancer)12.39
Compound BLN-229 (glioblastoma)0.77
Compound CH1563 (lung cancer)45.42

These results suggest that derivatives of 2-(2-Iodo-6-nitrophenyl)acetaldehyde may exhibit varying degrees of cytotoxicity against different cancer types.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of nitrophenyl derivatives, including those related to 2-(2-Iodo-6-nitrophenyl)acetaldehyde. Results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) ranging from 3.91 µg/mL to >1000 µg/mL against various bacterial strains.
  • Cytotoxicity Assessment : Another investigation focused on assessing the cytotoxic effects of hydrazone derivatives derived from similar structures. The study found that certain derivatives showed significant cytotoxicity towards lung and liver cancer cells, highlighting the potential of these compounds in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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